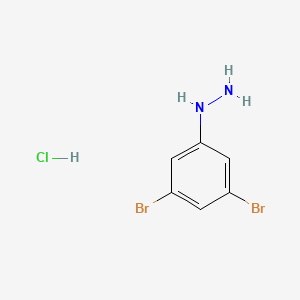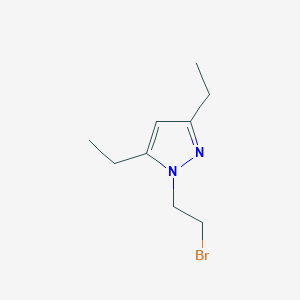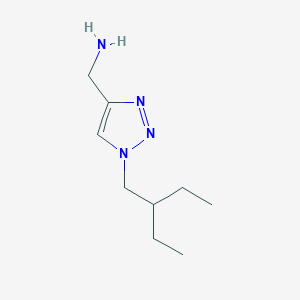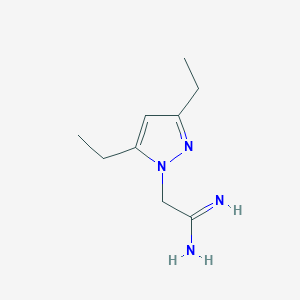
(3,5-Dibromophenyl)hydrazine hydrochloride
説明
“(3,5-Dibromophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1644115-95-6 . It has a molecular weight of 302.4 and its linear formula is C6H7BR2CLN2 .
Molecular Structure Analysis
The molecular structure of “(3,5-Dibromophenyl)hydrazine hydrochloride” is represented by the linear formula C6H7BR2CLN2 . This indicates that the molecule is composed of 6 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, and 2 nitrogen atoms .科学的研究の応用
Antimicrobial and Antitubercular Activities : Synthesis of new pyrazoline and isoxazole derivatives from (3,5-Dibromophenyl)hydrazine hydrochloride has shown promising results in antimicrobial and antitubercular activities. These compounds are tested against various microbes and exhibit significant activity (Vyas et al., 2008).
Environmental Sensing : A study reported the development of a sensitive electrochemical sensor for hydrazine determination in water and wastewater samples. The sensor utilizes a nanocomposite modified carbon paste electrode, which includes components derived from (3,5-Dibromophenyl)hydrazine hydrochloride (Karimi-Maleh et al., 2014).
Fluorescent Probing in Biological Samples : A novel fluorescent probe for detecting hydrazine in biological and water samples was developed using (3,5-Dibromophenyl)hydrazine hydrochloride. The probe can be used for quantitative determination in environmental water systems and visualization in biological cells (Zhu et al., 2019).
Development of Antidepressant Agents : Research involving the synthesis of 1-thiocarbamoyl-3,5-diphenyl-2-pyrazolines derived from (3,5-Dibromophenyl)hydrazine hydrochloride has been explored for potential antidepressant activities. These compounds showed promising results in behavioral despair tests (Bilgin et al., 1993).
Electrochemical Analysis in Industry and Medicine : A study demonstrated the use of a modified carbon paste electrode, incorporating components from (3,5-Dibromophenyl)hydrazine hydrochloride, for the determination of phenylhydrazine and hydrazine in various samples. This technology is significant for applications in industrial process control, environmental monitoring, and medicine (Afzali et al., 2011).
Cancer Research : Some studies have synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles using (3,5-Dibromophenyl)hydrazine hydrochloride derivatives. These compounds were evaluated for their anticancer activities against various human cell lines, showing significant inhibitory activities (Yan et al., 2013).
Corrosion Inhibition in Industrial Processes : Research on hydrazine carbodithioic acid derivatives, which can be synthesized using (3,5-Dibromophenyl)hydrazine hydrochloride, has indicated their potential as corrosion inhibitors in industrial processes. These inhibitors are essential for protecting materials in aggressive acidic environments (Khaled, 2006).
Antiviral Research : Derivatives of (3,5-Dibromophenyl)hydrazine hydrochloride have been synthesized and evaluated for their antiviral activity against hepatitis A virus (HAV). This illustrates the compound's potential application in the field of antiviral drug development (Flefel et al., 2017).
特性
IUPAC Name |
(3,5-dibromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWHUBQCFIJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)










